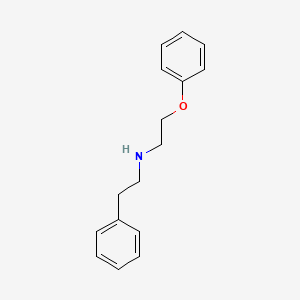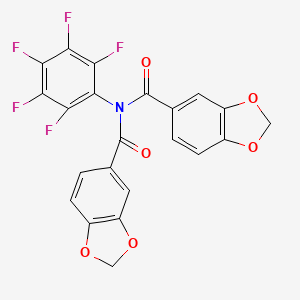![molecular formula C18H25N3O3 B4841879 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4841879.png)
1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide, also known as APIM-201, is a small molecule inhibitor that has recently gained attention in scientific research. This compound has been shown to have potential therapeutic benefits in various diseases, including cancer and inflammation. In
Wissenschaftliche Forschungsanwendungen
1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to inhibit the activity of PARP-1, a protein that plays a crucial role in DNA repair and cell survival. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells, making 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide a promising candidate for cancer treatment.
In addition to its anti-cancer properties, 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory effects. It can inhibit the activity of NF-κB, a protein that is involved in the regulation of immune responses and inflammation. This inhibition leads to a decrease in the production of inflammatory cytokines, making 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide a potential treatment for inflammatory diseases.
Wirkmechanismus
1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the activity of PARP-1 and NF-κB. PARP-1 is an enzyme that plays a crucial role in DNA repair and cell survival. When DNA is damaged, PARP-1 is activated to repair the damage. However, if the damage is too severe, PARP-1 can lead to cell death. 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of PARP-1, leading to the accumulation of DNA damage and cell death in cancer cells.
NF-κB is a protein that is involved in the regulation of immune responses and inflammation. It is activated in response to various stimuli, including infection and inflammation. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation. 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of NF-κB, leading to a decrease in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. It can induce cell death in cancer cells by inhibiting the activity of PARP-1. It can also decrease the production of inflammatory cytokines by inhibiting the activity of NF-κB. In addition, 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide can modulate the immune response by regulating the activity of T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized. It can also be used in a variety of cell types and animal models. However, one of the limitations of using 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide is that it can have off-target effects, leading to potential toxicity. It is also important to note that the efficacy of 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide may vary depending on the type of cancer or disease being studied.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide and its potential side effects.
Eigenschaften
IUPAC Name |
1-(4-acetamidophenyl)-5-oxo-N-pentan-2-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-5-12(2)19-18(24)14-10-17(23)21(11-14)16-8-6-15(7-9-16)20-13(3)22/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,19,24)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXWODZTRDVYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(acetylamino)phenyl]-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide](/img/structure/B4841842.png)
![4-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4841852.png)

![2-(ethylthio)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4841858.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4841873.png)
![N-[5-methoxy-1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4841886.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4841888.png)
![ethyl 1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4841901.png)
![N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4841908.png)

![3-butyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4841917.png)